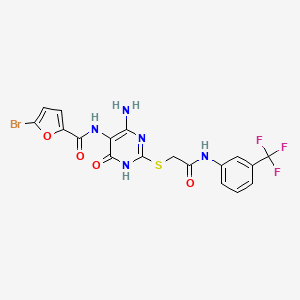

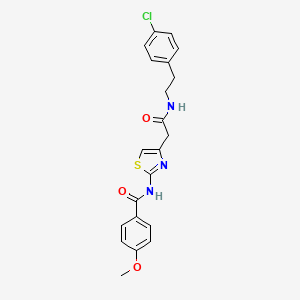

![molecular formula C20H12ClN3O3S B2726067 N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide CAS No. 477569-73-6](/img/structure/B2726067.png)

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are aromatic heterocyclic compounds that have been extensively studied for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide”, consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Activity

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Anti-Bacterial Activity

Benzothiazole derivatives have been reported to possess anti-bacterial properties . Changes in the functional group at the 2nd position of the benzothiazole scaffold can induce a significant change in the biological activity of the compounds .

Anti-Fungal Activity

Benzothiazole derivatives have also been reported to show anti-fungal activities . The 2nd position of the benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Anti-Oxidant Activity

Benzothiazole derivatives have been reported to possess anti-oxidant properties . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .

Anti-Microbial Activity

Benzothiazole derivatives have been reported to possess anti-microbial properties . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of the compounds .

Anti-Proliferative Activity

Benzothiazole derivatives have been reported to possess anti-proliferative properties . Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

Anti-Convulsant Activity

Benzothiazole derivatives have been reported to possess anti-convulsant properties . The 2nd position of the benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Anti-Inflammatory Activity

Benzothiazole derivatives have been reported to possess anti-inflammatory properties . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClN3O3S/c21-12-9-10-17(24(26)27)14(11-12)19(25)22-15-6-2-1-5-13(15)20-23-16-7-3-4-8-18(16)28-20/h1-11H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRMZTUGNCHQCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

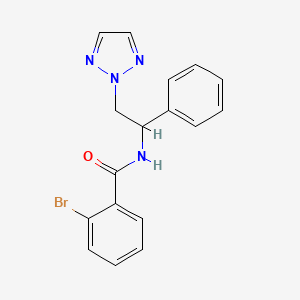

![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2725984.png)

![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2725985.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2725992.png)

![2-(3,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2725993.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725995.png)

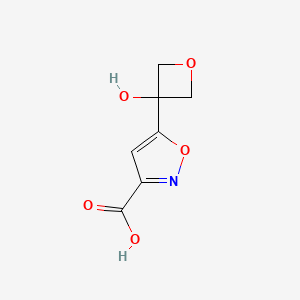

![(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2726000.png)

![N-(6-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726004.png)